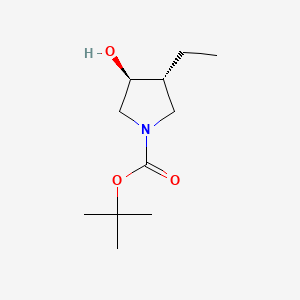
BIS(3-AMINOPROPYL-D6)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(3-AMINOPROPYL-D6)AMINE is a deuterated version of bis(3-aminopropyl)amine, a compound widely used in organic synthesis. The deuterium atoms replace the hydrogen atoms in the propyl groups, which can be beneficial in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to the reduced background signal from deuterium.
Mechanism of Action
Target of Action
BIS(3-AMINOPROPYL-D6)AMINE, also known as norspermidine, is a polyazaalkane . It is a molecular entity capable of accepting a hydron from a donor (Bronsted acid) . It is a metabolite in species like Euglena gracilis and Medicago sativa . .
Mode of Action
It is known to interact with its targets via hydrogen-bonding interactions . The compound binds an anion with a 1:1 stoichiometry via these interactions . The binding trend is in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .
Biochemical Pathways
this compound is involved in the arginine and proline metabolism pathway . It is also known to inhibit IgM production from murine splenocytes stimulated with LPS .
Result of Action
It is known to have a higher affinity for hso4− than so42−, which is attributed to the proton transfer from hso4− to the central nitrogen of the compound . This leads to secondary acid–base interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used to synthesize chitosan-based hydrogels having potential biomedical applications . It has also been used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications . .
Biochemical Analysis
Biochemical Properties
Bis(3-aminopropyl-d6)amine interacts with various enzymes, proteins, and other biomolecules. It is used to synthesize chitosan-based hydrogels, which have potential biomedical applications . It can also functionalize nanoparticles to yield terminal −NH2 groups for further modifications .
Cellular Effects
It is known that it can be used as an internal dispersing agent for the synthesis of water-dispersible polyurethanes , which suggests it may influence cell function by modifying the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of BIS(3-AMINOPROPYL-D6)AMINE typically involves the deuteration of bis(3-aminopropyl)amine. This can be achieved through the reaction of bis(3-aminopropyl)amine with deuterated reagents under specific conditions. For instance, the use of deuterated solvents and catalysts can facilitate the incorporation of deuterium atoms into the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process might include steps such as hydrogenation using deuterium gas in the presence of a metal catalyst like Raney nickel or cobalt, followed by purification to remove any by-products .
Chemical Reactions Analysis
Types of Reactions: BIS(3-AMINOPROPYL-D6)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
BIS(3-AMINOPROPYL-D6)AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials, such as hydrogels and polyurethanes
Comparison with Similar Compounds
- Bis(3-aminopropyl)amine
- 3,3’-Diaminodipropylamine
- 3,3’-Iminodipropylamine
- N-(3-Aminopropyl)-1,3-propanediamine
- Dipropylenetriamine
- Norspermidine
Comparison: BIS(3-AMINOPROPYL-D6)AMINE is unique due to the presence of deuterium atoms, which provide advantages in NMR spectroscopy and other analytical techniques. This makes it particularly valuable in research settings where precise measurements and reduced background signals are crucial .
Properties
CAS No. |
1219805-55-6 |
|---|---|
Molecular Formula |
C6H17N3 |
Molecular Weight |
143.296 |
IUPAC Name |
N/'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
OTBHHUPVCYLGQO-LBTWDOQPSA-N |
SMILES |
C(CN)CNCCCN |
Synonyms |
BIS(3-AMINOPROPYL-D6)AMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)


![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)




